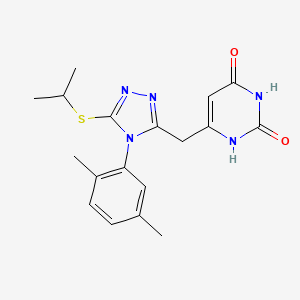![molecular formula C20H13N3O5S B2573415 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683256-12-4](/img/structure/B2573415.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C20H13N3O5S and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic and Antibacterial Activities
Research has shown that certain acrylonitrile derivatives, including those related to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile, exhibit cytotoxic and antibacterial properties. These compounds have been tested against various human cancer cell lines and bacteria, demonstrating significant activity. The structure-activity relationships indicate that specific substitutions on the benzimidazole ring and the acrylonitrile group play a crucial role in determining the cytotoxic and antibacterial effectiveness of these compounds (Sa̧czewski et al., 2008).
Chemosensor Potential
Some acrylonitrile derivatives, including those structurally similar to the subject compound, have been investigated for their potential as chemosensors. These compounds have demonstrated the ability to selectively interact with various metal cations, suggesting their applicability in detecting and quantifying specific ions (Hranjec et al., 2012).
Antispasmodic Activities
Acrylonitrile derivatives related to the compound have also been synthesized and evaluated for their antispasmodic activities. Structural variations in these molecules have been systematically examined, and some derivatives have shown potent antispasmodic activities in both in vitro and in vivo studies (Naruto et al., 1982).
Antioxidant and Anti-inflammatory Properties
Additionally, certain acrylonitrile derivatives have been studied for their antioxidant and anti-inflammatory activities. These studies have revealed that specific compounds exhibit significant efficacy in scavenging free radicals and inhibiting inflammation, pointing to their potential therapeutic applications (Koppireddi et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of acrylonitrile derivatives, similar to the compound of interest, have been a significant area of research. Studies have focused on the conditions and methodologies for synthesizing these compounds and analyzing their molecular structures through various techniques (Trilleras et al., 2011).
properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c1-26-17-5-3-15(23(24)25)7-13(17)6-14(9-21)20-22-16(10-29-20)12-2-4-18-19(8-12)28-11-27-18/h2-8,10H,11H2,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOMRZOGGLCMO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

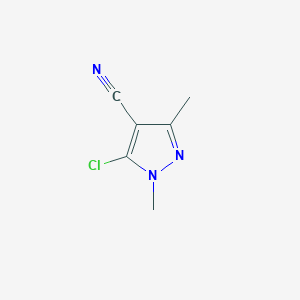
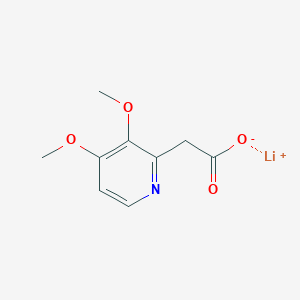

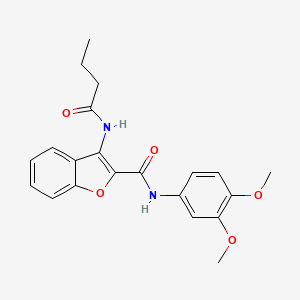
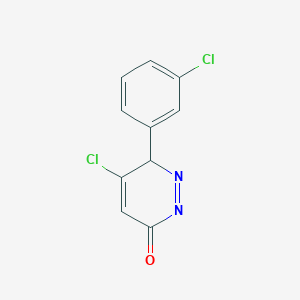
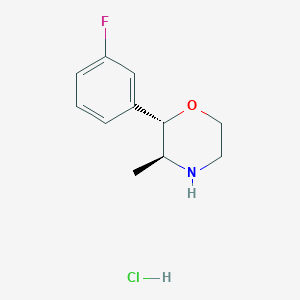
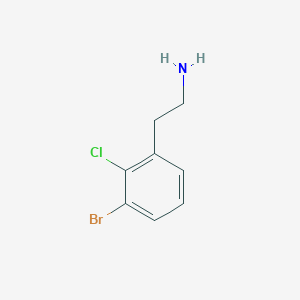
![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)
![1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2573349.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2573350.png)
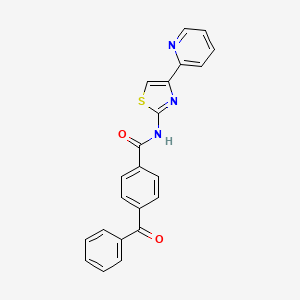
![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2573353.png)
